4,6-Bis(diphenylphosphino)phenoxazine is an organophosphorus compound characterized by its unique structure, which includes two diphenylphosphino groups attached to a phenoxazine core. Its molecular formula is C₃₆H₂₇N₁O₁P₂, and it has a molecular weight of approximately 551.55 g/mol. The compound is notable for its potential applications in various fields, including catalysis and materials science, due to its ability to coordinate with metals and form stable complexes .
,6-Bis(diphenylphosphino)phenoxazine, also known as Nixantphos, is a bidentate ligand commonly employed in coordination chemistry research. Its key feature is the presence of two diphenylphosphine groups (PPh2) bound to a central phenoxazine scaffold. These phosphine groups can coordinate with metal centers, forming complexes that act as catalysts in various organic transformations.
One prominent application of Nixantphos is in rhodium-catalyzed hydroformylation reactions. In these reactions, an alkene reacts with hydrogen (H2) and carbon monoxide (CO) to form an aldehyde. Studies have shown that Nixantphos-rhodium complexes exhibit high activity and selectivity in hydroformylation, enabling the efficient production of aldehydes with desired chain lengths [PubChem: 4,6-Bis(diphenylphosphino)phenoxazine, ].
The unique structure of Nixantphos contributes to its catalytic effectiveness. The phenoxazine moiety helps to pre-organize the two phosphine groups in a cis-configuration, which is favorable for binding to metal centers. Additionally, the relatively long distance between the phosphine atoms (around 4.2 Å) reduces steric hindrance around the metal center, allowing for better substrate coordination [National Institutes of Health (.gov), National Center for Biotechnology Information. PMC2960967, ].
The synthesis of 4,6-Bis(diphenylphosphino)phenoxazine typically involves the following steps:
4,6-Bis(diphenylphosphino)phenoxazine has several applications:
Interaction studies involving 4,6-Bis(diphenylphosphino)phenoxazine primarily focus on its coordination chemistry with transition metals. These studies help understand how the compound behaves in different environments and its effectiveness as a ligand. Such interactions can influence the stability and reactivity of metal complexes formed with this compound .
Several compounds share structural similarities with 4,6-Bis(diphenylphosphino)phenoxazine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4,4'-Bis(diphenylphosphino)biphenyl | Contains two diphenylphosphino groups on biphenyl | Stronger steric hindrance due to biphenyl structure |
Diphosphine Ligands | General class with varying substituents | Varies widely in reactivity and selectivity |
Phosphine Oxide Compounds | Phosphines with oxygen functionality | Often exhibits different coordination properties |
The uniqueness of 4,6-Bis(diphenylphosphino)phenoxazine lies in its phenoxazine core combined with diphenylphosphino groups, which enhances its stability and coordination capabilities compared to other phosphine ligands .
The development of 4,6-Bis(diphenylphosphino)phenoxazine emerged from the systematic exploration of phenoxazine-based phosphine ligands as alternatives to the well-established xanthene derivatives. This compound was first synthesized and characterized as part of efforts to create ligands with enhanced electronic properties and structural flexibility compared to traditional bidentate phosphines. The phenoxazine core was specifically chosen for its ability to provide both electronic modulation through its nitrogen center and the potential for deprotonation, creating unique opportunities for ligand-metal interactions.
The initial characterization studies revealed that 4,6-Bis(diphenylphosphino)phenoxazine possesses a phenoxazine core with a pKa around 22, making it readily deprotonatable under basic conditions typically employed in cross-coupling reactions. This property distinguished it from other bidentate phosphines and opened new avenues for catalyst design. Early screening experiments using microscale high-throughput experimentation demonstrated that 4,6-Bis(diphenylphosphino)phenoxazine-based catalysts showed superior performance over structurally similar ligands, including the widely used 1,3-bis(diisopropylphosphino)propane and other bidentate ligands with similar bite angles.
The compound's discovery was particularly significant because it addressed longstanding challenges in cross-coupling chemistry, especially the activation of unreactive substrates such as unactivated aryl chlorides at room temperature. Initial studies focused on the dehydrogenative cross-coupling of diarylmethanes, where the 4,6-Bis(diphenylphosphino)phenoxazine-based catalyst facilitated rapid access to sterically and electronically diverse triarylmethanes.
The evolution from xanthene-based phosphine ligands to phenoxazine derivatives represents a strategic advancement in ligand design philosophy. Xantphos, the archetypal xanthene-based diphosphine ligand, established the importance of wide bite angles in catalysis, with its characteristic 108° bite angle proving particularly effective in hydroformylation and other transformations. However, Xantphos and related xanthene derivatives lacked the electronic tunability that could be achieved through heteroatom incorporation in the backbone.
The transition to phenoxazine-based systems introduced several key advantages over the xanthene framework. The incorporation of nitrogen in the central ring system provided an additional site for electronic modulation and, critically, the possibility of deprotonation under reaction conditions. This deprotonation capability created opportunities for enhanced metal-ligand interactions and potentially different catalytic pathways compared to traditional phosphine ligands.
Furthermore, the phenoxazine backbone offered improved structural rigidity compared to flexible aliphatic linkers while maintaining the beneficial wide bite angle characteristics that made xanthene derivatives successful. The planar geometry of the phenoxazine ring system, as confirmed by crystallographic studies, ensures consistent ligand conformation and predictable coordination behavior. This structural predictability became crucial for rational catalyst design and optimization.
Several key milestones have marked the development and application of 4,6-Bis(diphenylphosphino)phenoxazine in catalysis. The first major breakthrough came with the demonstration of room-temperature oxidative addition of unactivated aryl chlorides to palladium complexes bearing this ligand. This achievement was particularly significant because aryl chlorides are typically the most challenging substrates in cross-coupling reactions due to the strength of the C-Cl bond.
Subsequent research established the ligand's exceptional performance in Buchwald-Hartwig amination reactions, where it outperformed Xantphos and other established bidentate ligands. These studies demonstrated that 4,6-Bis(diphenylphosphino)phenoxazine could enable coupling reactions with unactivated aryl chlorides using palladium loadings as low as 0.05 mol% (500 ppm), representing a significant advancement in catalyst efficiency.
The development of precatalyst systems based on 4,6-Bis(diphenylphosphino)phenoxazine marked another important milestone. The third-generation palladacycle precatalysts incorporating this ligand showed enhanced stability and reactivity, facilitating broader substrate scope and improved reaction conditions. These precatalysts demonstrated particular effectiveness in challenging transformations involving sterically hindered substrates and heterocyclic coupling partners.
Recent advances have extended the application of 4,6-Bis(diphenylphosphino)phenoxazine to nickel catalysis, where it has shown exceptional reactivity in arylation reactions of heteroaryl-containing diarylmethanes. These studies revealed that nickel complexes of this ligand exhibit enhanced reactivity compared to Xantphos derivatives and other nickel-phosphine catalyst systems, opening new possibilities for earth-abundant metal catalysis.
The significance of 4,6-Bis(diphenylphosphino)phenoxazine in organometallic chemistry extends beyond its immediate catalytic applications to fundamental advances in understanding ligand design principles. The compound's unique combination of electronic and steric properties has provided insights into the factors governing catalyst performance in cross-coupling reactions.
The deprotonatable nature of the phenoxazine core has opened new avenues for studying ligand-metal interactions and their effects on catalytic activity. Nuclear magnetic resonance studies have shown that deprotonation of the ligand results in significant chemical shift changes in the phenoxazine protons while having minimal effect on the phosphorus centers, suggesting that the anionic phenoxazine backbone does not significantly increase electron density at the metal center through the phosphine arms. This observation challenged conventional understanding of how anionic ligands influence metal centers and prompted new theoretical investigations.
The ligand's performance in challenging transformations has also contributed to broader understanding of catalyst design for difficult substrates. The ability to activate unactivated aryl chlorides at room temperature has implications for developing more sustainable synthetic methods, as these substrates are often more readily available and less expensive than their bromide or iodide counterparts. The low catalyst loadings required with this ligand system also contribute to more economical and environmentally friendly processes.